molecular formula C8H13NO2S B1607429 (R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid CAS No. 72744-86-6

(R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid

Cat. No.: B1607429
CAS No.: 72744-86-6
M. Wt: 187.26 g/mol
InChI Key: LNFDZRROXCWEQT-LURJTMIESA-N
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Description

®-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid is a heterocyclic compound featuring a unique spiro structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of sulfur and nitrogen atoms within its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid typically involves the formation of the spiro ring system through a series of condensation and cyclization reactions. One common method includes the condensation of a thiol with an amine, followed by cyclization to form the spiro structure. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur or nitrogen atoms.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to activate the carboxylic acid group for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various esters or amides.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Thia-4-aza-spiro[44]nonane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, ®-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid derivatives are explored for their potential as pharmaceuticals. Their unique chemical properties may offer advantages in terms of efficacy and selectivity for specific biological targets.

Industry

In the industrial sector, this compound is used in the development of new materials with specialized properties. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of ®-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid involves its interaction with specific molecular targets. The sulfur and nitrogen atoms within its structure can form bonds with various biological molecules, influencing their activity. This interaction can modulate biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A five-membered ring containing sulfur and nitrogen, known for its biological activity.

    Oxazole: Similar to thiazole but with an oxygen atom instead of sulfur.

    Imidazole: Contains two nitrogen atoms in a five-membered ring, widely used in pharmaceuticals.

Uniqueness

®-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3R)-1-thia-4-azaspiro[4.4]nonane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c10-7(11)6-5-12-8(9-6)3-1-2-4-8/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFDZRROXCWEQT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)N[C@@H](CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360652
Record name AG-G-86600
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72744-86-6
Record name AG-G-86600
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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